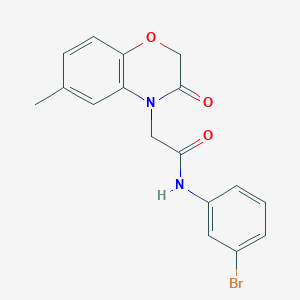

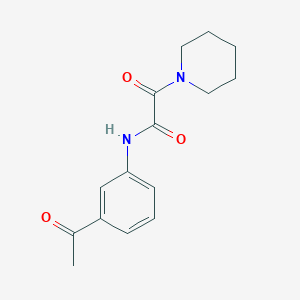

![molecular formula C24H18N2O6 B4624338 3-({2-[2-cyano-2-(4-nitrophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4624338.png)

3-({2-[2-cyano-2-(4-nitrophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid

Overview

Description

The compound belongs to a class of organic chemicals characterized by their complex structures, including cyano, nitrophenyl, methoxyphenoxy, and benzoic acid groups. Such compounds are often synthesized for their potential applications in materials science, medicinal chemistry, and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of complex organic compounds like the one described often involves multi-step chemical reactions, starting from simpler precursors. For example, Lomov (2019) detailed the synthesis of related compounds using readily available starting materials, indicating the potential pathways that could be adapted for synthesizing the target compound (Lomov, 2019). Such methods could involve nitration, methoxylation, and the introduction of the cyano group, followed by complexation with benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. For instance, compounds with similar structural features have been characterized to determine their conformation, bond lengths, and angles, providing insight into their three-dimensional arrangement and potential reactivity (Weissflog et al., 1996).

Chemical Reactions and Properties

The presence of functional groups like cyano, nitro, methoxy, and benzoic acid moieties in the compound suggests a range of possible chemical reactions. These could include nucleophilic substitution reactions, oxidation-reduction processes, and potential for polymerization or copolymerization with other monomers, as explored by Kharas et al. (2020) in related systems (Kharas et al., 2020).

Scientific Research Applications

Novel Triethylamine Mediated Thermal Reactions

Triethylamine-mediated thermal reactions of 3-aryl-2-cyanoprop-2-enoic acid derivatives demonstrate interesting chemical behaviors, such as O-demethylation and reduction, crucial for the synthesis of compounds like entacapone. These reactions provide insights into the synthesis and modification of complex organic molecules, highlighting the versatility of these compounds in organic synthesis (Harisha et al., 2015).

Electrochemical Behaviour in Protic Medium

The electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine and its derivatives in a protic medium showcases the compounds' roles in electrochemical reactions and potential applications in electrochemical devices. This research underlines the importance of such compounds in understanding the electrochemical properties of organic molecules (David et al., 1995).

Synthesis and Application in Drug Metabolites

Studies on novel nitric oxide donors like ZJM-289, a derivative related to the compound of interest, reveal the compound's metabolism and the identification of circulatory and excretory metabolites in rats. This research is pivotal for drug development, offering insights into the metabolic pathways and potential therapeutic effects of novel drug candidates (Li et al., 2011).

Synthesis of Intermediate Products for Cardiotonic Drugs

Research into the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole, illustrates the compound's importance in the pharmaceutical industry. This study highlights the pathways for synthesizing key intermediates used in drug manufacturing (Lomov, 2019).

Bioactive Phenyl Ether Derivatives

The isolation of bioactive phenyl ether derivatives from marine-derived fungi showcases the potential of such compounds in discovering new bioactive molecules with possible therapeutic applications. This research contributes to the field of natural product chemistry and drug discovery (Xu et al., 2017).

properties

IUPAC Name |

3-[[2-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-6-methoxyphenoxy]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O6/c1-31-22-7-3-5-18(13-20(14-25)17-8-10-21(11-9-17)26(29)30)23(22)32-15-16-4-2-6-19(12-16)24(27)28/h2-13H,15H2,1H3,(H,27,28)/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCUKVSJXAVOSE-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(=O)O)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(=O)O)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({2-[2-Cyano-2-(4-nitrophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

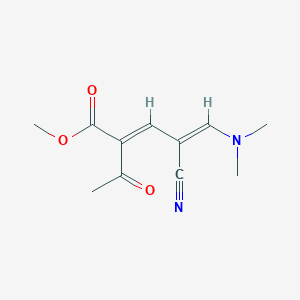

![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4624271.png)

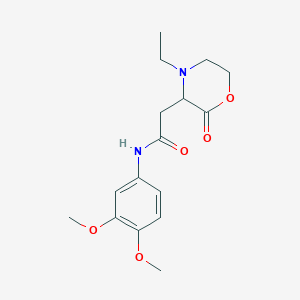

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)

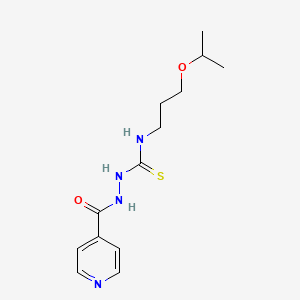

![4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624279.png)

![N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4624283.png)

![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide](/img/structure/B4624308.png)

![3-{[(4-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4624325.png)

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)

![ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B4624339.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)